7ACC2

Description

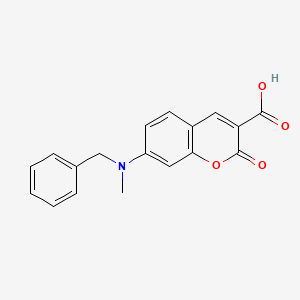

Structure

3D Structure

Properties

IUPAC Name |

7-[benzyl(methyl)amino]-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-19(11-12-5-3-2-4-6-12)14-8-7-13-9-15(17(20)21)18(22)23-16(13)10-14/h2-10H,11H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKDQPFUOFAMRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7ACC2: A Dual Inhibitor of Mitochondrial Pyruvate Carrier and Monocarboxylate Transporters in Cancer Metabolism

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic reprogramming is a hallmark of cancer, enabling cells to sustain rapid proliferation and adapt to the tumor microenvironment. A key feature of this adaptation is the "Warburg effect," characterized by increased glycolysis and lactate production, even in the presence of oxygen. The lactate shuttle between glycolytic and oxidative cancer cells, facilitated by monocarboxylate transporters (MCTs), and the transport of pyruvate into mitochondria via the mitochondrial pyruvate carrier (MPC) are critical nodes in cancer cell metabolism. 7ACC2 has emerged as a potent small molecule that dually targets both MPC and MCTs, offering a unique mechanism of action to disrupt cancer cell metabolism, induce cytotoxicity, and enhance the efficacy of radiotherapy. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, detailed experimental protocols, and a summary of its anti-cancer effects.

Core Mechanism of Action

This compound exerts its anti-cancer effects through a dual inhibitory mechanism targeting key regulators of cellular metabolism: the Mitochondrial Pyruvate Carrier (MPC) and Monocarboxylate Transporters (MCTs).[1] This multifaceted approach disrupts the metabolic symbiosis within tumors, leading to cytotoxic effects and sensitization to radiation therapy.[2][3]

Inhibition of Mitochondrial Pyruvate Carrier (MPC)

The primary mechanism of this compound is the potent inhibition of the mitochondrial pyruvate carrier (MPC).[2][3] The MPC is a protein complex located in the inner mitochondrial membrane responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix. This transport is a critical step for pyruvate to enter the tricarboxylic acid (TCA) cycle and fuel oxidative phosphorylation.

By blocking the MPC, this compound prevents the entry of pyruvate into the mitochondria.[2] This leads to an accumulation of pyruvate in the cytoplasm.[2] The elevated intracellular pyruvate levels have a significant secondary effect: the inhibition of lactate uptake from the extracellular environment.[2]

Inhibition of Monocarboxylate Transporters (MCTs)

In addition to its effects on the MPC, this compound is also a potent inhibitor of monocarboxylate transporters, particularly MCT1 and MCT4.[1][4] These transporters are responsible for the transport of lactate and other monocarboxylates across the plasma membrane. In the context of the tumor microenvironment, MCTs facilitate the "lactate shuttle," where glycolytic cancer cells export lactate, which is then taken up and used as an oxidative fuel by other cancer cells.

This compound directly inhibits the influx of lactate into cancer cells.[4] This action, combined with the MPC-mediated block in lactate uptake, effectively shuts down the ability of oxidative cancer cells to utilize extracellular lactate as a fuel source.

The Consequence: Disruption of Metabolic Symbiosis and Cytotoxicity

The dual inhibition of MPC and MCTs by this compound has profound consequences for cancer cells:

-

Blockade of Lactate and Glucose Oxidation: By preventing both mitochondrial pyruvate import and extracellular lactate uptake, this compound effectively cuts off two major fuel sources for the TCA cycle and oxidative phosphorylation in cancer cells.[2][3]

-

Induction of Cytotoxicity: Unlike inhibitors that only target MCT1, which can lead to a compensatory increase in glucose consumption and cytostatic effects, the dual action of this compound on both lactate and glucose metabolism leads to cytotoxic effects in cancer cells.[2]

-

Reduction of Hypoxia: By inhibiting mitochondrial respiration, this compound decreases oxygen consumption in tumors. This reduction in hypoxia can reoxygenate the tumor microenvironment, making cancer cells more susceptible to radiation therapy.[2][3]

-

Radiosensitization: The reoxygenation of the tumor microenvironment is a key mechanism by which this compound acts as a radiosensitizer, enhancing the tumor-killing effects of radiation treatment.[2][3]

Signaling Pathways and Logical Relationships

The mechanism of action of this compound can be visualized through the following signaling pathway and logical relationship diagrams.

References

- 1. High-throughput method for Oxygen Consumption Rate measurement (OCR) in plant mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxygen consumption rate Seahorse assay [bio-protocol.org]

- 3. Seahorse oxygen consumption rate measurement. [bio-protocol.org]

- 4. Cell Lysate Preparation and Western Blot Analysis [bio-protocol.org]

An In-depth Technical Guide to the Function of 7ACC2 and ACC2 Inhibitors

A note on nomenclature: Initial analysis of the query "7ACC2 inhibitor" reveals a common point of confusion. "this compound" is a specific chemical compound that functions as an inhibitor of monocarboxylate transporters (MCTs) and mitochondrial pyruvate transport. It is not an inhibitor of Acetyl-CoA Carboxylase 2 (ACC2). This guide will first address the function and characteristics of the compound this compound. Subsequently, it will provide a comprehensive overview of ACC2 inhibitors, a distinct class of molecules with different therapeutic targets and mechanisms of action, to ensure a thorough understanding of both topics.

Part 1: The Function of this compound, an Inhibitor of Monocarboxylate and Mitochondrial Pyruvate Transport

Introduction

This compound is a potent small molecule inhibitor that has garnered significant interest in the field of oncology. Its primary mechanism of action is the inhibition of lactate transport across the cell membrane and into the mitochondria, which has profound effects on cancer cell metabolism and survival. By disrupting the metabolic flexibility of tumor cells, this compound presents a promising therapeutic strategy, particularly in the context of combination therapies.

Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism involving the inhibition of two key transport systems:

-

Monocarboxylate Transporters (MCTs): this compound is a potent inhibitor of MCT1, a transporter responsible for the influx of lactate into cells. In the tumor microenvironment, some cancer cells exhibit a high rate of glycolysis, producing large amounts of lactate which is then exported. Other, more oxidative cancer cells can take up this lactate via MCT1 and use it as a fuel source. By blocking MCT1, this compound disrupts this metabolic symbiosis.[1]

-

Mitochondrial Pyruvate Carrier (MPC): Crucially, this compound also inhibits the mitochondrial pyruvate carrier, which is responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix. This inhibition leads to an accumulation of intracellular pyruvate. This buildup of pyruvate, in turn, feedback-inhibits the conversion of lactate to pyruvate and consequently blocks the uptake of extracellular lactate.[2][3] This dual action makes this compound a highly effective inhibitor of lactate-fueled respiration in cancer cells.

Therapeutic Applications

The primary therapeutic application of this compound is in the treatment of cancer. Its ability to disrupt cancer cell metabolism leads to several downstream effects:

-

Direct Antitumor Effects: By depriving cancer cells of a key metabolic substrate (lactate), this compound can inhibit their proliferation and induce cell death.[1][3]

-

Radiosensitization: Inhibition of mitochondrial respiration by this compound can reduce tumor hypoxia. Tumors with lower oxygen levels are often more resistant to radiation therapy. By increasing tumor oxygenation, this compound can enhance the efficacy of radiotherapy.[2][3]

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 ([14C]-lactate influx) | 11 nM | SiHa cells | [1] |

| EC50 (inhibition of cell proliferation) | 0.22 µM | SiHa cells in lactate-containing medium | [1] |

| In Vivo Dosage | 3 mg/kg (intraperitoneal) | Mice with tumor xenografts | [1] |

| Pharmacokinetics (in mice) | Cmax: 1246 ng/ml (4 µM), Tmax: 10 min, Plasma half-life: 4.5 h | Mice | [1] |

Experimental Protocols

This protocol is a generalized procedure for measuring the inhibition of lactate uptake in cancer cells.

a. Cell Culture:

- Culture cancer cells (e.g., SiHa) in appropriate media and conditions until they reach 80-90% confluency in 24-well plates.

b. Treatment:

- Wash the cells with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES).

- Pre-incubate the cells with varying concentrations of this compound or vehicle control (DMSO) in uptake buffer for a specified time (e.g., 10 minutes).

c. Lactate Uptake Measurement:

- Initiate lactate uptake by adding uptake buffer containing [14C]-labeled lactate and a low concentration of unlabeled lactate.

- Incubate for a short period (e.g., 1-5 minutes) at 37°C.

- Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

d. Quantification:

- Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

- Measure the radioactivity in the cell lysates using a scintillation counter.

- Determine the protein concentration of the lysates to normalize the radioactivity counts.

- Calculate the rate of lactate uptake and the IC50 value for this compound.

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse model.

a. Cell Implantation:

- Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., Matrigel).

- Inject the cell suspension subcutaneously into the flank of immunodeficient mice.

- Monitor the mice for tumor growth.

b. Treatment:

- Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

- Administer this compound (e.g., 3 mg/kg) or vehicle control intraperitoneally daily or as per the desired schedule.[1]

c. Tumor Growth Measurement:

- Measure the tumor dimensions with calipers at regular intervals.

- Calculate the tumor volume using the formula: (length × width^2) / 2.

d. Endpoint and Analysis:

- At the end of the study, euthanize the mice and excise the tumors.

- Weigh the tumors and perform further analysis (e.g., histology, biomarker analysis).

- Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the efficacy of this compound.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of this compound in cancer cells.

Part 2: The Function of ACC2 Inhibitors in Metabolic Regulation

Introduction

Acetyl-CoA Carboxylase 2 (ACC2) inhibitors are a class of therapeutic agents being investigated for the treatment of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[4] ACC2 is a key enzyme in the regulation of fatty acid metabolism, and its inhibition offers a promising approach to rebalance lipid homeostasis.

Mechanism of Action

ACC2 is an enzyme located on the outer mitochondrial membrane that catalyzes the conversion of acetyl-CoA to malonyl-CoA.[4] Malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation (fatty acid burning).[4]

By inhibiting ACC2, these drugs reduce the levels of malonyl-CoA in the vicinity of the mitochondria. This disinhibition of CPT1 allows for an increased rate of fatty acid transport into the mitochondria, leading to enhanced fatty acid oxidation.[4] This shift from fatty acid storage to fatty acid utilization is the primary mechanism through which ACC2 inhibitors exert their therapeutic effects.

Therapeutic Applications

The enhancement of fatty acid oxidation by ACC2 inhibitors has potential benefits in several metabolic disorders:

-

Obesity: By promoting the burning of stored fat, ACC2 inhibitors can contribute to weight loss and a reduction in fat mass.[4]

-

Type 2 Diabetes: The accumulation of lipids in non-adipose tissues like muscle and liver is a key contributor to insulin resistance. By increasing fatty acid oxidation, ACC2 inhibitors can reduce this ectopic lipid deposition, thereby improving insulin sensitivity and glycemic control.[4]

-

Non-alcoholic Fatty Liver Disease (NAFLD): NAFLD is characterized by the accumulation of fat in the liver. ACC2 inhibitors can help to reduce liver fat content by increasing hepatic fatty acid oxidation.[4]

Quantitative Data

The following table provides a summary of quantitative data for selected ACC2 inhibitors.

| Inhibitor | Target | IC50 | Species | Reference |

| TLC-3595 | ACC2 | < 20 nM | Mouse | [5] |

| ACC1 | > 1000 nM | Mouse | [5] | |

| ACC2 | 14 nM | Human | [6] | |

| GS-0976 (Firsocostat) | ACC1 | 2.1 nM | Human | |

| ACC2 | 6.1 nM | Human | ||

| MK-4074 | ACC1/2 | ~3 nM | Human |

Experimental Protocols

This protocol is a generalized method for measuring the activity of recombinant ACC2 and the potency of its inhibitors.

a. Reagents and Materials:

- Recombinant human ACC2 enzyme

- Substrates: Acetyl-CoA, ATP, Sodium Bicarbonate

- ACC assay buffer

- ADP-Glo™ Kinase Assay kit (Promega)

- Test inhibitor (e.g., TLC-3595)

- White, opaque 96-well plates

b. Assay Procedure:

- Prepare serial dilutions of the ACC2 inhibitor in assay buffer.

- In the wells of the 96-well plate, add the ACC2 enzyme, assay buffer, and the inhibitor or vehicle control.

- Initiate the enzymatic reaction by adding the substrates (Acetyl-CoA, ATP, and Sodium Bicarbonate).

- Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

- Stop the reaction and detect the amount of ADP produced by following the ADP-Glo™ assay protocol. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.

- Measure the luminescence using a plate reader.

- Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

This protocol describes a general procedure to assess the effect of an ACC2 inhibitor on glucose metabolism in a mouse model of metabolic disease.

a. Animal Model and Acclimatization:

- Use a relevant mouse model, such as diet-induced obese mice or db/db mice.

- Acclimatize the animals to the experimental conditions.

b. Treatment:

- Administer the ACC2 inhibitor or vehicle control orally to the mice daily for a specified period (e.g., 2-4 weeks).

c. OGTT Procedure:

- Fast the mice overnight (approximately 12-16 hours).[7][8]

- Measure the baseline blood glucose level from a tail snip (time 0).

- Administer a bolus of glucose solution (e.g., 2 g/kg) orally via gavage.[7]

- Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[7]

d. Data Analysis:

- Plot the blood glucose levels over time for both the treatment and control groups.

- Calculate the area under the curve (AUC) for the glucose excursion.

- Compare the glucose tolerance between the two groups to determine the effect of the ACC2 inhibitor.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Killing two birds with one stone: Blocking the mitochondrial pyruvate carrier to inhibit lactate uptake by cancer cells and radiosensitize tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are ACC2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Genetic deletion or pharmacological inhibition of acetyl-CoA carboxylase 2 enhances fatty acid oxidation and improves cardiac function and survival in the murine ATGL knockout model of severe heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]

7ACC2 as a Monocarboxylate Transporter Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 7ACC2, a potent inhibitor of monocarboxylate transport with significant potential in cancer therapy. While initially identified as a monocarboxylate transporter (MCT) inhibitor, subsequent research has elucidated a more nuanced mechanism of action. This compound primarily functions as an inhibitor of the mitochondrial pyruvate carrier (MPC), leading to an intracellular accumulation of pyruvate. This elevation in cytosolic pyruvate consequently obstructs the uptake of extracellular lactate, effectively mimicking the effects of a direct MCT1 inhibitor. This dual action of disrupting both glucose oxidation and lactate uptake makes this compound a compelling candidate for anticancer drug development, particularly in the context of tumors reliant on lactate metabolism. This document details the mechanism of action of this compound, presents its inhibitory and cytotoxic data, outlines key experimental protocols for its evaluation, and provides visual representations of its signaling pathway and experimental workflows.

Mechanism of Action

This compound's primary intracellular target is the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. By inhibiting the MPC, this compound prevents pyruvate from entering the tricarboxylic acid (TCA) cycle, a central pathway for cellular respiration.[1][2] This blockade leads to an accumulation of pyruvate in the cytoplasm.[2][3]

Monocarboxylate transporters, such as MCT1 and MCT4, facilitate the transport of lactate and other monocarboxylates across the plasma membrane. The direction of transport is dependent on the concentration gradients of the substrate and protons. In many cancer cells, particularly those with a high glycolytic rate, there is a significant efflux of lactate. Conversely, oxidative cancer cells can take up lactate from the tumor microenvironment to fuel the TCA cycle.

The this compound-induced increase in intracellular pyruvate concentration effectively inhibits the influx of lactate through MCTs.[1] This is a consequence of the reversible nature of the lactate dehydrogenase (LDH) reaction, which converts lactate to pyruvate. An abundance of intracellular pyruvate shifts the equilibrium of the LDH reaction, thereby preventing the conversion of imported lactate to pyruvate and consequently inhibiting further lactate uptake. It is crucial to note that this compound does not directly inhibit MCT1 or MCT4.[3][4] This indirect mechanism of action is a key differentiator of this compound from other direct MCT inhibitors.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory and Cytotoxic Activity of this compound

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 (Lactate Influx) | 11 nM | SiHa | [14C]-Lactate Influx Assay | [5][6] |

| EC50 (Cell Proliferation) | 0.22 µM | SiHa | Proliferation Assay (in lactate-containing medium) | [5][6] |

Table 2: In Vivo Data for this compound in a Xenograft Mouse Model

| Parameter | Value | Animal Model | Dosing Regimen | Outcome | Reference |

| Dosage | 3 mg/kg | Nude mice with SiHa xenografts | Daily intraperitoneal administration | Significant tumor growth inhibition | [5][7] |

| Cmax (Plasma) | 1246 ng/mL (4 µM) | Mice | Single 3 mg/kg intraperitoneal dose | - | [5] |

| Tmax (Plasma) | 10 minutes | Mice | Single 3 mg/kg intraperitoneal dose | - | [5] |

| Plasma Half-life | 4.5 hours | Mice | Single 3 mg/kg intraperitoneal dose | - | [5] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of this compound.

[14C]-Lactate Influx Assay

This assay measures the rate of lactate uptake into cells and is a primary method for assessing the inhibitory potential of compounds targeting MCTs.

Materials:

-

Cancer cell line of interest (e.g., SiHa)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)

-

[14C]-L-Lactate (radiolabeled substrate)

-

Unlabeled L-Lactate

-

This compound (or other inhibitors)

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Cell Culture: Plate cells in a multi-well format (e.g., 24-well plates) and grow to a confluent monolayer.

-

Preparation: On the day of the assay, wash the cells with pre-warmed PBS.

-

Pre-incubation: Add assay buffer containing the desired concentration of this compound or vehicle control to each well and incubate for a specified time (e.g., 10-30 minutes) at 37°C.

-

Initiation of Uptake: Add the assay buffer containing [14C]-L-Lactate (at a specific concentration and radioactivity) to start the uptake.

-

Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of lactate uptake.

-

Termination of Uptake: Rapidly wash the cells with ice-cold PBS to stop the transport process and remove extracellular radiolabel.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample. Calculate the percentage of inhibition relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Mitochondrial Pyruvate Carrier (MPC) Activity Assay

This assay directly measures the uptake of pyruvate into isolated mitochondria.

Materials:

-

Isolated mitochondria from the cell line or tissue of interest

-

Mitochondrial isolation buffer

-

Mitochondrial respiration buffer

-

[2-14C]-Pyruvate (radiolabeled substrate)

-

MPC inhibitors (e.g., this compound, UK5099)

-

Rotenone (to inhibit complex I)

-

Inhibitor-stop solution (e.g., a solution containing a high concentration of an MPC inhibitor like UK5099)

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Mitochondrial Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.

-

Pre-incubation: Resuspend the isolated mitochondria in respiration buffer containing rotenone and the desired concentration of this compound or vehicle control.

-

Initiation of Uptake: Add [2-14C]-Pyruvate to start the transport.

-

Incubation: Incubate on ice for a defined period (e.g., 1-10 minutes).

-

Termination of Uptake: Stop the transport by adding the inhibitor-stop solution.

-

Separation: Separate the mitochondria from the incubation medium by centrifugation.

-

Lysis and Quantification: Lyse the mitochondrial pellet and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the rate of pyruvate uptake and the percentage of inhibition by this compound.

Cell Proliferation Assay in Lactate-Containing Medium

This assay assesses the cytostatic or cytotoxic effects of this compound on cancer cells cultured in a medium where lactate is a primary energy source.

Materials:

-

Cancer cell line of interest

-

Glucose-free cell culture medium

-

L-Lactate

-

Dialyzed fetal bovine serum (to minimize glucose from serum)

-

This compound

-

Cell proliferation reagent (e.g., MTT, resazurin, or a reagent for quantifying ATP)

-

Multi-well plates

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a low density.

-

Treatment: After allowing the cells to attach, replace the medium with a glucose-free medium supplemented with L-lactate and dialyzed serum, containing various concentrations of this compound.

-

Incubation: Incubate the cells for a prolonged period (e.g., 72 hours).

-

Quantification of Proliferation: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Calculate the percentage of proliferation inhibition for each concentration of this compound and determine the EC50 value.

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound action.

Experimental Workflow for this compound Evaluation

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound represents a novel class of anticancer agents that indirectly inhibit monocarboxylate transport. Its unique mechanism of action, centered on the inhibition of the mitochondrial pyruvate carrier, offers a strategic advantage by simultaneously disrupting two major metabolic pathways in cancer cells: glucose oxidation and lactate uptake. The potent in vitro and in vivo activity of this compound underscores its therapeutic potential. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this compound and other compounds with similar mechanisms of action. Further research into the selectivity, long-term efficacy, and potential resistance mechanisms of this compound will be crucial in its journey toward clinical application.

References

- 1. youtube.com [youtube.com]

- 2. graphviz.org [graphviz.org]

- 3. GraphViz Examples and Tutorial [graphs.grevian.org]

- 4. youtube.com [youtube.com]

- 5. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. DOT Language | Graphviz [graphviz.org]

The Role of 7ACC2 in Blocking Lactate Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-amino-4-carboxycoumarin (7ACC2) has emerged as a potent inhibitor of lactate transport in cancer cells. Initially identified as a monocarboxylate transporter (MCT) inhibitor, subsequent research has revealed a more nuanced mechanism of action. This technical guide provides an in-depth analysis of this compound's role in blocking lactate transport, focusing on its primary target, the mitochondrial pyruvate carrier (MPC). By inhibiting MPC, this compound induces an accumulation of intracellular pyruvate, which in turn allosterically inhibits lactate influx. This guide consolidates quantitative data, details key experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to offer a comprehensive resource for researchers in oncology and metabolic therapeutics.

Introduction

The metabolic reprogramming of cancer cells, characterized by a reliance on aerobic glycolysis even in the presence of oxygen (the Warburg effect), leads to the production and secretion of large amounts of lactate. This lactate is not merely a waste product; it plays a crucial role in tumor progression by serving as a metabolic fuel for oxidative cancer cells, promoting angiogenesis, and inducing immunosuppression. The transport of lactate across the cell membrane is primarily mediated by monocarboxylate transporters (MCTs), making them attractive targets for cancer therapy.

This compound was initially developed as a potent inhibitor of MCT1-mediated lactate influx.[1] However, further studies have elucidated that its primary intracellular target is the mitochondrial pyruvate carrier (MPC), and its effect on lactate transport is an indirect consequence of MPC inhibition.[2][3][4] This guide will delve into the core mechanism of this compound, presenting the key findings that have shaped our understanding of this promising anti-cancer agent.

Quantitative Data

The inhibitory potency of this compound has been quantified in various studies. The following tables summarize the key quantitative data regarding its effects on lactate transport and cell proliferation.

| Parameter | Cell Line | Value | Reference |

| IC50 for [14C]-Lactate Influx | SiHa | 11 nM | [1][5] |

| IC50 for Lactate Uptake | SiHa | 10 nM | |

| EC50 for Cell Proliferation (in lactate-containing medium) | SiHa | 0.22 µM | [5] |

Table 1: In vitro inhibitory activity of this compound.

| Parameter | Value | Reference |

| Maximum Plasma Concentration (Cmax) | 1246 ng/mL (4 µM) | [5] |

| Time to Maximum Plasma Concentration (Tmax) | 10 minutes | [5] |

| Plasma Half-life (t1/2) | 4.5 hours | [5] |

Table 2: In vivo pharmacokinetic parameters of this compound in mice following a 3 mg/kg intraperitoneal administration.[5]

Mechanism of Action: Inhibition of the Mitochondrial Pyruvate Carrier

The central mechanism by which this compound blocks lactate transport is through the inhibition of the mitochondrial pyruvate carrier (MPC).[2][3][4] The MPC is a protein complex located in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix, where it can enter the tricarboxylic acid (TCA) cycle.

By inhibiting the MPC, this compound prevents the mitochondrial uptake of pyruvate.[4] This leads to an accumulation of pyruvate in the cytoplasm. The elevated cytosolic pyruvate concentration, in turn, competitively inhibits the lactate dehydrogenase (LDH)-mediated conversion of lactate to pyruvate, thereby effectively blocking the net influx of extracellular lactate.[6]

Signaling Pathway

The following diagram illustrates the signaling pathway of this compound-mediated inhibition of lactate transport.

Experimental Protocols

This section provides an overview of the key experimental protocols used to characterize the activity of this compound.

[14C]-Lactate Influx Assay

This assay is used to directly measure the rate of lactate uptake into cells.

Objective: To quantify the inhibition of lactate influx by this compound.

Materials:

-

Cancer cell line of interest (e.g., SiHa)

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

[14C]-L-Lactate (radiolabeled lactate)

-

This compound

-

Scintillation counter

-

Lysis buffer

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Wash the cells with PBS.

-

Pre-incubate the cells with varying concentrations of this compound in PBS for a specified time (e.g., 10 minutes).

-

Initiate the lactate uptake by adding a solution containing [14C]-L-Lactate to each well.

-

After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Normalize the radioactivity counts to the protein concentration of each sample.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Mitochondrial Pyruvate Carrier (MPC) Activity Assay

This assay assesses the direct inhibitory effect of this compound on MPC function.

Objective: To measure the inhibition of pyruvate transport into isolated mitochondria.

Materials:

-

Isolated mitochondria from the cell line of interest

-

Mitochondrial respiration buffer

-

[2-14C]-Pyruvate (radiolabeled pyruvate)

-

This compound

-

Rotenone (Complex I inhibitor)

-

Silicon oil

-

Perchloric acid

Protocol:

-

Isolate mitochondria from cultured cells using standard differential centrifugation methods.

-

Incubate the isolated mitochondria in respiration buffer containing rotenone.

-

Add varying concentrations of this compound to the mitochondrial suspension.

-

Initiate pyruvate uptake by adding [2-14C]-Pyruvate.

-

After a defined time, centrifuge the mitochondria through a layer of silicon oil to separate them from the incubation medium.

-

Lyse the mitochondrial pellet with perchloric acid.

-

Measure the radioactivity in the lysate to quantify the amount of transported pyruvate.

-

Calculate the inhibition of pyruvate uptake at different this compound concentrations.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for characterizing this compound.

Conclusion

This compound represents a novel class of anti-cancer agents that indirectly target lactate transport through the inhibition of the mitochondrial pyruvate carrier. This mechanism of action not only blocks the uptake of a key metabolic fuel for oxidative cancer cells but also disrupts central carbon metabolism. The data and protocols presented in this guide provide a comprehensive foundation for further research into this compound and the development of other MPC inhibitors as a promising therapeutic strategy in oncology. The ability of this compound to also act as a radiosensitizer further highlights its potential in combination therapies.[2][4] Future investigations should continue to explore the full spectrum of its cellular effects and its efficacy in a broader range of cancer models.

References

- 1. Synthesis and pharmacological evaluation of carboxycoumarins as a new antitumor treatment targeting lactate transport in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects. | Sigma-Aldrich [merckmillipore.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Killing two birds with one stone: Blocking the mitochondrial pyruvate carrier to inhibit lactate uptake by cancer cells and radiosensitize tumors - PMC [pmc.ncbi.nlm.nih.gov]

7ACC2: A Dual Inhibitor of Monocarboxylate Transporter 1 and Mitochondrial Pyruvate Carrier for Cancer Therapy

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

7ACC2, also known as 7-[methyl(phenylmethyl)amino]-2-oxo-2H-1-benzopyran-3-carboxylic acid, is a potent small molecule inhibitor with a dual mechanism of action targeting key metabolic pathways in cancer cells.[1] It functions as a powerful inhibitor of both Monocarboxylate Transporter 1 (MCT1) and the Mitochondrial Pyruvate Carrier (MPC).[1][2][3] This dual inhibition effectively disrupts the uptake and utilization of lactate, a critical alternative fuel source for many tumors, and simultaneously blocks the entry of pyruvate into the mitochondria, a central hub of cellular metabolism. These actions lead to significant anti-tumor effects, including the inhibition of cancer cell proliferation, induction of tumor reoxygenation, and sensitization of tumors to radiation therapy.[2][3][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of the signaling pathways it modulates.

Core Targets and Mechanism of Action

This compound exerts its anti-cancer effects by targeting two critical components of cellular metabolism:

-

Monocarboxylate Transporter 1 (MCT1): this compound is a potent inhibitor of MCT1, a cell surface transporter responsible for the influx of monocarboxylates such as lactate and pyruvate.[2][6][7] In the tumor microenvironment, highly glycolytic cancer cells release large amounts of lactate, which can then be taken up by other cancer cells through MCT1 to fuel their metabolic needs. By blocking MCT1, this compound prevents this lactate uptake, depriving the cancer cells of a key energy source.[3]

-

Mitochondrial Pyruvate Carrier (MPC): In addition to its effect on MCT1, this compound is also a potent inhibitor of the Mitochondrial Pyruvate Carrier (MPC).[1][2][3][4] The MPC is a protein complex located in the inner mitochondrial membrane that facilitates the transport of pyruvate from the cytoplasm into the mitochondrial matrix. Once inside the mitochondria, pyruvate is a primary substrate for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. By inhibiting the MPC, this compound blocks this crucial step, leading to an accumulation of cytosolic pyruvate and a reduction in mitochondrial respiration.[3][4][5] This blockade of pyruvate import also indirectly inhibits the uptake of extracellular lactate.[3][5]

The dual inhibition of MCT1 and MPC by this compound leads to a cascade of downstream effects that are detrimental to cancer cells. These include a disruption of the metabolic symbiosis within tumors, a reduction in tumor hypoxia, and an overall inhibition of tumor growth.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various experimental settings.

| Parameter | Value | Cell Line/System | Assay | Reference |

| IC50 | 11 nM | SiHa cells | [14C]-lactate influx | [2] |

| EC50 | 0.22 µM | SiHa cells | Cell proliferation (lactate-containing medium, 72 hours) |

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Animal Model | Administration | Reference |

| Cmax | 1246 ng/mL (4 µM) | NMRI nude mice | 3 mg/kg, intraperitoneal | [2] |

| Tmax | 10 minutes | NMRI nude mice | 3 mg/kg, intraperitoneal | [2] |

| Plasma Half-life | 4.5 hours | NMRI nude mice | 3 mg/kg, intraperitoneal | [2] |

Table 2: In Vivo Pharmacokinetic Parameters of this compound

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

[14C]-Lactate Influx Assay

This assay measures the uptake of radiolabeled lactate into cancer cells and is used to determine the inhibitory effect of compounds on MCT1.

Materials:

-

Cancer cell line of interest (e.g., SiHa)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

[14C]-L-Lactate

-

This compound

-

Scintillation vials

-

Scintillation fluid

-

Liquid scintillation counter

Protocol:

-

Cell Culture: Plate cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control in culture medium for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lactate Uptake: Remove the medium and add fresh medium containing [14C]-L-Lactate (e.g., 1 µCi/mL) and the corresponding concentration of this compound or vehicle.

-

Incubation: Incubate the cells for a short period (e.g., 2-5 minutes) at 37°C to measure the initial rate of uptake.

-

Washing: Rapidly wash the cells three times with ice-cold PBS to remove extracellular radiolabel.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Normalize the counts to the protein concentration of each sample. Calculate the percentage of inhibition of lactate uptake for each concentration of this compound compared to the vehicle control to determine the IC50 value.

Mitochondrial Pyruvate Carrier (MPC) Activity Assay

This assay measures the uptake of radiolabeled pyruvate into isolated mitochondria to assess the inhibitory effect of this compound on the MPC.

Materials:

-

Cancer cells or tissue for mitochondria isolation

-

Mitochondria isolation buffer

-

[2-14C]-Pyruvate

-

This compound

-

Rotenone and antimycin A (to inhibit mitochondrial respiration)

-

Stop buffer (containing a potent MPC inhibitor like UK5099 or α-cyano-4-hydroxycinnamate)

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Mitochondria Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.

-

Compound Treatment: Pre-incubate the isolated mitochondria with varying concentrations of this compound or vehicle control in an appropriate buffer containing rotenone and antimycin A.

-

Pyruvate Uptake: Initiate pyruvate uptake by adding a solution containing [2-14C]-Pyruvate.

-

Incubation: Incubate for a short, defined time at a specific temperature (e.g., 2 minutes at room temperature).

-

Stopping the Reaction: Stop the uptake by adding an excess of ice-cold stop buffer.

-

Filtration: Rapidly filter the mitochondrial suspension through glass fiber filters to separate the mitochondria from the incubation medium.

-

Washing: Wash the filters with ice-cold stop buffer to remove any non-specifically bound radiolabel.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Data Analysis: Determine the amount of pyruvate uptake and calculate the percentage of inhibition for each this compound concentration to determine its potency against the MPC.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on cancer cell viability and proliferation.

Materials:

-

Cancer cell line

-

Culture medium (with and without lactate)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. For specific metabolic studies, use medium supplemented with lactate as the primary energy source.

-

Incubation: Incubate the cells for a prolonged period (e.g., 72 hours) at 37°C.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the EC50 value of this compound.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for tumor implantation

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

-

(Optional) Radiotherapy equipment

Protocol:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, this compound, radiotherapy, this compound + radiotherapy).

-

Treatment Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. For radiosensitization studies, administer this compound prior to irradiation.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Monitoring: Monitor the body weight and overall health of the animals throughout the study.

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates between the different treatment groups to evaluate the efficacy of this compound as a single agent and in combination with radiotherapy.

Conclusion

This compound represents a promising therapeutic agent for the treatment of cancer due to its unique dual-inhibitory mechanism targeting both MCT1 and the MPC. By disrupting the metabolic flexibility of cancer cells and their ability to utilize lactate, this compound effectively inhibits tumor growth and enhances the efficacy of other cancer therapies such as radiotherapy. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and other metabolism-targeting anti-cancer drugs.

References

- 1. Mitochondria pyruvate uptake assay. [bio-protocol.org]

- 2. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity [discovery.fiu.edu]

- 6. Research Portal [iro.uiowa.edu]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Notes and Protocols for 7ACC2 in In-Vitro Cancer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

7ACC2 is a potent small molecule inhibitor with dual activity against the Mitochondrial Pyruvate Carrier (MPC) and Monocarboxylate Transporters (MCTs), particularly MCT1.[1] This dual inhibition disrupts key metabolic pathways in cancer cells, making this compound a valuable tool for in-vitro cancer research and a potential therapeutic agent. By blocking the transport of pyruvate into the mitochondria and inhibiting the influx of lactate from the tumor microenvironment, this compound effectively targets the metabolic plasticity of cancer cells, leading to cytotoxic effects and sensitization to other therapies like radiation.[2][3]

These application notes provide detailed protocols for utilizing this compound in a range of in-vitro cancer studies, including assays for cell viability, metabolic function, apoptosis, and cell cycle analysis.

Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism:

-

Inhibition of the Mitochondrial Pyruvate Carrier (MPC): this compound is a potent inhibitor of the MPC, a protein complex responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix.[2] Pyruvate is a critical substrate for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS). By blocking MPC, this compound prevents cancer cells from utilizing glucose-derived pyruvate for mitochondrial respiration.[2]

-

Inhibition of Monocarboxylate Transporters (MCTs): this compound also inhibits MCTs, with a high affinity for MCT1.[1] MCTs are responsible for the transport of lactate and other monocarboxylates across the plasma membrane. In the context of the tumor microenvironment, cancer cells can take up lactate as an alternative fuel source. By inhibiting MCT1, this compound blocks this lactate uptake, further starving the cancer cells of metabolic substrates.[1][2]

The combined effect of MPC and MCT inhibition leads to a significant reduction in mitochondrial respiration, an increase in glycolysis, and ultimately, a cytotoxic effect on cancer cells, particularly under conditions of metabolic stress.[2][4]

Data Presentation

Quantitative Analysis of this compound Activity

| Parameter | Cell Line | Value | Assay Conditions |

| EC50 (Proliferation) | SiHa | 0.22 µM | 72-hour incubation in lactate-containing medium[1] |

| IC50 (Lactate Influx) | Not Specified | 11 nM | Inhibition of [¹⁴C]-lactate influx[1] |

| Oxygen Consumption Rate | SiHa | Significant Reduction | 10 µM this compound treatment |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., SiHa)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should range from nanomolar to micromolar (e.g., 0.01 µM to 100 µM) to determine the EC50 value. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂. A 72-hour incubation is recommended to observe significant effects on proliferation.[1]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the EC50 value.

Protocol 2: Analysis of Cellular Respiration using Seahorse XF Analyzer

This protocol measures the effect of this compound on the oxygen consumption rate (OCR), providing insights into its impact on mitochondrial respiration.

Materials:

-

Cancer cell line of interest

-

Seahorse XF Cell Culture Microplate

-

Complete cell culture medium

-

Seahorse XF Calibrant

-

This compound

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

-

Seahorse XFe96 or XFe24 Analyzer

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimal density (determined empirically for each cell line) and allow them to adhere overnight.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

-

Cell Treatment: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates. Allow the cells to equilibrate in a non-CO₂ incubator for 1 hour.

-

Assay Setup: Load the hydrated sensor cartridge with this compound (e.g., a final concentration of 10 µM) and mitochondrial stress test compounds in the appropriate injection ports.

-

OCR Measurement: Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure the basal OCR before injecting this compound and then monitor the changes in OCR after its addition. Subsequent injections of mitochondrial inhibitors will allow for the calculation of key parameters of mitochondrial function.

-

Data Analysis: Analyze the OCR data using the Seahorse Wave software to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 24 or 48 hours. Include an untreated control.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Protocol 4: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol determines the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

Cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle for each treatment group.

Protocol 5: Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in the mechanism of action of this compound.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MPC1, anti-MCT1, anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Follow this with incubation with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Pathways and Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on cancer cell metabolism.

Experimental Workflow for In-Vitro Studies of this compound

Caption: General workflow for in-vitro evaluation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Killing two birds with one stone: Blocking the mitochondrial pyruvate carrier to inhibit lactate uptake by cancer cells and radiosensitize tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for 7ACC2, a Dual Inhibitor of MCT and MPC

For Researchers, Scientists, and Drug Development Professionals

Introduction

7ACC2 is a potent small molecule inhibitor targeting key metabolic pathways in cancer cells. It functions as a dual inhibitor of monocarboxylate transporters (MCTs) and the mitochondrial pyruvate carrier (MPC)[1][2][3]. By disrupting lactate transport and mitochondrial pyruvate import, this compound presents a promising avenue for anticancer therapy. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cell metabolism and proliferation.

Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism of action. It is a potent inhibitor of MCT1, a key transporter responsible for the influx of lactate into cancer cells, with an IC50 of 11 nM for the inhibition of [14C]-lactate influx[1][4][5][6]. Additionally, this compound inhibits the mitochondrial pyruvate carrier (MPC), which is responsible for transporting pyruvate into the mitochondria for use in the TCA cycle[1][2][3][7]. This dual inhibition leads to an accumulation of intracellular pyruvate, which in turn blocks further lactate uptake[3][4]. The disruption of both lactate and pyruvate metabolism effectively cripples the energy production of cancer cells, leading to cytotoxic effects and sensitizing tumors to radiotherapy[2][3].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its use in cell culture.

Caption: Signaling pathway of this compound action.

Caption: General experimental workflow for this compound.

Quantitative Data Summary

| Parameter | Cell Line | Value | Reference |

| IC50 ([14C]-lactate influx) | - | 11 nM | [1][4][5][6] |

| EC50 (Cell Proliferation) | SiHa | 0.22 µM | [1][4] |

| In Vivo Administration (Mice) | - | 3 mg/kg (intraperitoneal) | [1][4] |

| In Vivo Cmax (Mice) | - | 1246 ng/ml (4 µM) | [1][4] |

| In Vivo Tmax (Mice) | - | 10 min | [1][4] |

| In Vivo Plasma Half-life (Mice) | - | 4.5 h | [1][4] |

Experimental Protocols

Cell Culture and Maintenance

This protocol is a general guideline and should be optimized for the specific cell line being used. SiHa (cervical cancer) and MCF-7 (breast cancer) cells have been shown to be responsive to this compound treatment.

Materials:

-

Appropriate cell culture medium (e.g., DMEM for SiHa, RPMI-1640 for MCF-7)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks/plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Culture cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency. a. Aspirate the culture medium. b. Wash cells with PBS. c. Add Trypsin-EDTA and incubate for a few minutes until cells detach. d. Neutralize trypsin with complete medium and centrifuge the cell suspension. e. Resuspend the cell pellet in fresh medium and seed into new flasks/plates at the desired density.

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C, protected from light[1].

Cell Proliferation Assay (MTT Assay)

This protocol assesses the effect of this compound on cell viability and proliferation.

Materials:

-

Cultured cells

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired period (e.g., 72 hours)[1][4].

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Aspirate the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the EC50 value.

[14C]-Lactate Influx Assay

This protocol measures the direct inhibitory effect of this compound on lactate transport.

Materials:

-

Cultured cells

-

This compound stock solution

-

[14C]-L-lactic acid

-

Krebs-Ringer-HEPES (KRH) buffer

-

Scintillation counter and vials

-

Cell lysis buffer

Procedure:

-

Seed cells in appropriate culture plates and grow to confluency.

-

Prepare a working solution of this compound in KRH buffer at various concentrations.

-

Prepare a labeling solution of [14C]-L-lactic acid in KRH buffer.

-

Wash the cells with KRH buffer.

-

Pre-incubate the cells with the this compound working solutions or KRH buffer (control) for a short period (e.g., 10-15 minutes).

-

Remove the pre-incubation solution and add the [14C]-L-lactic acid labeling solution.

-

Incubate for a defined time (e.g., 1-5 minutes) to measure the initial rate of uptake.

-

Stop the influx by rapidly washing the cells with ice-cold KRH buffer.

-

Lyse the cells using a suitable lysis buffer.

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Normalize the radioactivity to the protein concentration of the cell lysate.

-

Calculate the percentage of inhibition of lactate influx for each this compound concentration and determine the IC50 value.

Conclusion

This compound is a valuable research tool for investigating the role of lactate and pyruvate metabolism in cancer. The protocols outlined above provide a framework for studying its effects in a cell culture setting. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions. The dual inhibitory action of this compound on both MCT and MPC makes it a compelling candidate for further investigation in cancer drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Killing two birds with one stone: Blocking the mitochondrial pyruvate carrier to inhibit lactate uptake by cancer cells and radiosensitize tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 美国GlpBio - this compound | Cas# 1472624-85-3 [glpbio.cn]

- 6. mybiosource.com [mybiosource.com]

- 7. researchgate.net [researchgate.net]

Determining the IC50 of 7ACC2 for Lactate Influx: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of 7ACC2, a potent inhibitor of monocarboxylate transporters (MCTs), on lactate influx. This compound has been identified as a significant agent in cancer research due to its ability to disrupt cancer cell metabolism by inhibiting lactate transport.[1][2] The protocols outlined below describe a robust method using a colorimetric lactate assay to quantify lactate uptake in cancer cells and subsequently calculate the IC50 of this compound. These guidelines are intended for researchers in cell biology, pharmacology, and oncology drug development.

Introduction

Lactate, once considered a metabolic waste product, is now recognized as a crucial player in cancer metabolism, serving as a key fuel source and signaling molecule. Cancer cells often exhibit high rates of glycolysis, leading to the production and efflux of lactate. This lactate can then be taken up by other cancer cells to fuel oxidative metabolism, creating a metabolic symbiosis within the tumor microenvironment. Monocarboxylate transporters (MCTs), particularly MCT1 and MCT4, are the primary proteins responsible for lactate transport across the cell membrane.

This compound is a potent inhibitor of MCTs with a reported IC50 of 11 nM for the inhibition of [14C]-lactate influx.[1][2] By blocking lactate uptake, this compound disrupts the metabolic flexibility of cancer cells, making it a promising therapeutic agent.[3] This application note provides a detailed protocol for determining the IC50 of this compound for lactate influx in a laboratory setting.

Signaling Pathway of Lactate Influx Inhibition by this compound

This compound primarily targets monocarboxylate transporters (MCTs) located on the plasma membrane. By inhibiting these transporters, this compound blocks the influx of lactate from the extracellular environment into the cytoplasm. This disruption in lactate uptake has downstream effects on cellular metabolism, forcing cancer cells to rely on other metabolic pathways and potentially leading to cellular stress and reduced proliferation. Furthermore, this compound has been shown to inhibit mitochondrial pyruvate transport, further impacting cellular respiration.[1][3][4]

Caption: Signaling pathway of this compound-mediated inhibition of lactate influx.

Experimental Protocols

Materials and Reagents

-

Cancer cell line expressing MCT1 (e.g., SiHa, MCF7, or Raji cells)[2][5][6]

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

L-Lactate

-

Colorimetric Lactate Assay Kit (e.g., from Cell Biolabs, Sigma-Aldrich, Abcam)[7][8]

-

96-well cell culture plates

-

Microplate reader

Cell Culture and Seeding

-

Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

Lactate Influx Assay

-

Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a culture medium to obtain a range of concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO) without this compound.

-

Pre-incubation with this compound: Remove the culture medium from the wells and wash the cells once with PBS. Add 100 µL of the prepared this compound dilutions to the respective wells. Incubate the plate at 37°C for 1 hour.

-

Initiate lactate influx: After the pre-incubation period, add L-Lactate to each well to a final concentration of 10 mM.

-

Incubate: Incubate the plate at 37°C for 30 minutes to allow for lactate influx.

-

Stop influx and lyse cells: Remove the medium and wash the cells twice with ice-cold PBS to stop the lactate influx. Lyse the cells according to the protocol provided with the colorimetric lactate assay kit.[9]

-

Measure lactate concentration: Following the manufacturer's instructions for the lactate assay kit, measure the absorbance at the recommended wavelength (typically 450 nm or 570 nm) using a microplate reader.[8]

Data Analysis and IC50 Calculation

-

Standard Curve: Generate a standard curve using the provided lactate standards in the assay kit.

-

Calculate Lactate Concentration: Determine the intracellular lactate concentration for each well using the standard curve.

-

Normalize Data: Normalize the data by expressing the lactate influx in each treated well as a percentage of the vehicle control (100% influx).

-

IC50 Calculation: Plot the percentage of lactate influx against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Experimental Workflow

Caption: Experimental workflow for determining the IC50 of this compound.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison.

| This compound Concentration (nM) | % Lactate Influx (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 1 | 85.3 ± 4.1 |

| 5 | 62.1 ± 3.5 |

| 10 | 51.2 ± 2.8 |

| 20 | 35.7 ± 3.1 |

| 50 | 15.4 ± 2.2 |

| 100 | 5.1 ± 1.5 |

| IC50 (nM) | ~11 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.

Conclusion

This application note provides a comprehensive protocol for determining the IC50 of this compound for lactate influx in cancer cells. By following these detailed methodologies, researchers can accurately assess the inhibitory potency of this compound and similar compounds targeting lactate transport. The provided diagrams for the signaling pathway and experimental workflow offer a clear visual representation of the underlying mechanisms and procedures. This information is crucial for the continued investigation of MCT inhibitors as potential cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Killing two birds with one stone: Blocking the mitochondrial pyruvate carrier to inhibit lactate uptake by cancer cells and radiosensitize tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. abcam.com [abcam.com]

- 9. Intra-cellular lactate concentration in T lymphocytes from septic shock patients — a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In-Vivo Administration of 7ACC2 in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

7ACC2 is a potent small molecule inhibitor of the mitochondrial pyruvate carrier (MPC), which plays a crucial role in cellular metabolism by transporting pyruvate into the mitochondria. By blocking pyruvate import, this compound effectively disrupts the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, leading to significant metabolic reprogramming. These application notes provide detailed protocols for the in-vivo administration of this compound in mouse models, summarizing its use as an anti-cancer agent and a modulator of glucose metabolism.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the mitochondrial pyruvate carrier (MPC). This inhibition leads to an accumulation of cytosolic pyruvate. The elevated intracellular pyruvate levels, in turn, prevent the uptake of extracellular lactate, a key metabolic fuel for many cancer cells. This dual effect of blocking both pyruvate- and lactate-fueled mitochondrial respiration makes this compound a compelling agent for cancer therapy. Furthermore, by altering cellular metabolism, this compound has been shown to reduce tumor hypoxia, thereby sensitizing cancer cells to radiation therapy.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a general experimental workflow for its in-vivo administration in mouse tumor models.

Caption: Mechanism of action of this compound in a cancer cell.

Caption: Experimental workflow for in-vivo this compound administration in a mouse xenograft model.

Data Presentation

Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Animal Model | Administration | Reference |

| Cmax | 1246 ng/mL (4 µM) | Not Specified | 3 mg/kg, Intraperitoneal | [3] |

| Tmax | 10 minutes | Not Specified | 3 mg/kg, Intraperitoneal | [3] |

| Half-life (t1/2) | 4.5 hours | Not Specified | 3 mg/kg, Intraperitoneal | [3] |

| Half-life (t1/2) | 3.15 - 3.65 hours | BALB/c | Not Specified | [4] |

| Bioavailability | ~100% (oral) | BALB/c | Oral | [4] |

In-Vivo Efficacy of this compound in Mouse Tumor Models